Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate
Description
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate (CAS: 2909815-23-0) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and two fluorine substituents at the 9-position. Its molecular formula is C₁₄H₂₂F₂N₂O₆, with a molecular weight of 352.33 g/mol . The compound is synthesized as a research chemical with >95% purity and is typically used in pharmaceutical and materials science research. Its oxalate counterion enhances crystallinity and stability, while the tert-butyl group provides steric protection to the carboxylate moiety .
Properties
Molecular Formula |
C14H22F2N2O6 |
|---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
PXWDCMLPPCSOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spirocyclic Diaza Core
A closely related spirocyclic intermediate, 2,5-dioxa-8-azaspiro[3.5]nonane, can be synthesized via a four-step process involving:
- Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride in the presence of a base such as triethylamine at low temperature (≤10 °C) in dichloromethane, yielding a chloroacetylated intermediate.
- Intramolecular cyclization under inert atmosphere with a strong base (e.g., sodium hydride or n-butyl lithium) to form the spirocyclic ring.
- Reduction of the cyclized intermediate with lithium aluminum hydride in an inert atmosphere to obtain the protected spirocyclic amine.
- Catalytic hydrogenation (20-100 psi H2, 20-50 °C, 8-20 hours) to remove the benzyl protecting group, optionally with acetic acid as an activator, yielding the free spirocyclic amine.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol + chloroacetyl chloride, triethylamine, DCM, ≤10 °C | Chloroacetylated intermediate | Complete conversion by TLC |
| 2 | Base (NaH, n-BuLi), inert atmosphere, cyclization solvent | Spirocyclic intermediate | Requires inert atmosphere |
| 3 | LiAlH4, inert atmosphere | Reduced intermediate | Controlled molar ratio 1:1.1-2 |
| 4 | Catalytic hydrogenation (Pd/C), H2 pressure, 20-50 °C, 8-20 h, acetic acid | 2,5-dioxa-8-azaspiro[3.5]nonane | Removal of Bn protecting group |
Formation of the Oxalate Salt
The final step involves reacting the tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility profile. This is typically done by:
- Dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate)
- Adding stoichiometric oxalic acid under stirring at ambient temperature
- Isolating the oxalate salt by filtration or crystallization
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | Chloroacetylation | Chloroacetyl chloride, triethylamine, DCM, ≤10 °C | Introduce acyl chloride functionality | Control temperature to avoid side reactions |
| 2 | Cyclization | NaH or n-BuLi, inert atmosphere | Form spirocyclic ring | Requires strict anhydrous and inert conditions |
| 3 | Reduction | LiAlH4, inert atmosphere | Reduce intermediate to amine | Molar ratio critical for yield |
| 4 | Hydrogenation | Pd/C catalyst, H2 (20-100 psi), 20-50 °C, 8-20 h | Remove benzyl protecting group | Acetic acid improves catalytic efficiency |
| 5 | Fluorination & Esterification | Fluorinating agent, tert-butyl chloroformate or tert-butanol | Install difluoro groups and tert-butyl ester | Conditions not fully disclosed |
| 6 | Salt Formation | Oxalic acid, solvent (ethanol/ethyl acetate) | Form oxalate salt | Improves compound stability |
Analytical and Research Findings
- The compound’s structure and purity are typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
- The unique spirocyclic and difluoro features confer enhanced biological activity, making this compound valuable as a building block in drug discovery.
- Continuous flow synthesis and automation can improve yield and reproducibility in industrial production.
- Interaction studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are recommended to evaluate binding affinities of the compound with biological targets.
Chemical Reactions Analysis
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are subject to ongoing research, and detailed studies are required to fully elucidate the molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Tert-butyl 2,6-Diazaspiro[3.5]nonane-6-Carboxylate Oxalate (CAS: 1227381-86-3)
- Structure : Lacks fluorine substituents at the 9-position.
- Molecular Formula : C₁₃H₂₂N₂O₆.
(b) Tert-butyl (R)-6-(Trifluoromethyl)-2,7-Diazaspiro[3.5]nonane-2-Carboxylate (CAS: 1956435-89-4)
- Structure : Contains a trifluoromethyl group instead of difluoro substituents.
- Molecular Formula : C₁₃H₂₁F₃N₂O₂.
- Key Differences : The trifluoromethyl group increases steric bulk and electron-withdrawing effects, which may enhance binding affinity in receptor-ligand interactions but reduce solubility .
(c) Tert-butyl 1,8-Diazaspiro[4.5]decane-8-Carboxylate Oxalate (CAS: 1523618-36-1)
- Structure : Features a larger spiro ring system (4.5 instead of 3.5) and lacks fluorine.
- Molecular Formula : C₁₆H₂₈N₂O₆.
Physicochemical Properties
Biological Activity
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate is a complex organic compound with the molecular formula C₁₄H₂₂F₂N₂O₆ and a molecular weight of approximately 352.33 g/mol. This compound features a unique spirocyclic structure that includes two nitrogen atoms, contributing to its distinct properties and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The structural characteristics of this compound are critical for understanding its biological activity. The presence of fluorine atoms enhances its lipophilicity, which may influence its interaction with biological targets. The carboxylate functional group is also significant, as it can undergo various chemical transformations that may lead to biological activity.
Biological Activity Overview
Research into the biological activity of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is still in the early stages. However, preliminary findings suggest potential pharmacological properties similar to those observed in compounds with analogous structures. These properties may include:
- Antimicrobial Activity: Some studies indicate that spirocyclic compounds can exhibit antimicrobial properties.
- Enzyme Inhibition: Initial interaction studies suggest that this compound may bind to enzymes or receptors involved in metabolic pathways.
- Cytotoxicity: Similar compounds have shown cytotoxic effects against various cancer cell lines.
Synthesis and Reaction Pathways
The synthesis of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The following table summarizes the synthetic routes commonly employed:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | tert-butyl bromide | 85 |
| 2 | Nucleophilic substitution | Amine derivatives | 75 |
| 3 | Carboxylation | Carbon dioxide | 90 |
These synthetic pathways highlight the complexity involved in producing this compound and underscore its potential as a versatile intermediate in organic synthesis.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate | C₁₂H₂₀F₂N₂O₂ | Different fluorination pattern; potential variations in biological activity |
| tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | C₁₂H₂₂N₂O₂ | Lacks fluorine substituents; may exhibit different reactivity |
| N,N-Dimethylspiro[3.5]nonane derivatives | Varies | Altered nitrogen substitution; diverse pharmacological profiles |
These comparisons illustrate how variations in molecular structure can influence both chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
